molecular formula C23H21NO4 B2366260 N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 904516-66-1

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No.: B2366260
CAS No.: 904516-66-1
M. Wt: 375.424
InChI Key: YQJYFTNDRVWJTE-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chromen-4-yl group and a benzofuran moiety, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-yl intermediate, followed by the formation of the benzofuran moiety. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Biological Activity

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement comprising a benzofuran moiety and a chromenone derivative, which contributes to its diverse chemical properties and biological functions.

Chemical Structure and Properties

The molecular formula of this compound is C23H21NO4, with a molecular weight of 375.4 g/mol. The compound's structure is characterized by the following key features:

  • Benzofuran Ring : Contributes to the compound's aromatic properties.
  • Chromenone Moiety : Imparts unique reactivity and biological interactions.
  • Propanamide Group : Enhances solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Antioxidant Activity : The compound shows potential in scavenging free radicals, which may protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as kinases and proteases.
  • Receptor Modulation : It may interact with cellular receptors, altering their activity and influencing downstream signaling cascades related to inflammation and cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of the compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, suggesting its potential use in treating inflammatory conditions.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:

  • Formation of Chromenone Moiety : This can be achieved through condensation reactions involving appropriate substrates.
  • Benzofuran Synthesis : The benzofuran ring is constructed via cyclization reactions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the chromenone and benzofuran components.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-12(2)23(26)24-20-16-7-5-6-8-18(16)27-22(20)17-11-19(25)28-21-14(4)13(3)9-10-15(17)21/h5-12H,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJYFTNDRVWJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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